2-Amino-2-(3-cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol
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Overview
Description
2-Amino-2-(3-cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is a complex organic compound featuring a triazole ring, a cyclopentyl group, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol typically involves the formation of the triazole ring followed by the introduction of the cyclopentyl and amino alcohol groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. Subsequent steps include the alkylation or acylation to introduce the cyclopentyl group and the amino alcohol moiety .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino alcohol group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
2-Amino-2-(3-cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The amino alcohol group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Compounds like 1,2,4-triazole itself and its derivatives share the triazole ring structure and exhibit similar chemical reactivity.
Cyclopentyl derivatives: Compounds containing the cyclopentyl group, such as cyclopentylamine, have comparable steric and electronic properties.
Amino alcohols: Molecules like ethanolamine and its derivatives possess the amino alcohol functionality and exhibit similar chemical behavior.
Uniqueness
2-Amino-2-(3-cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the triazole ring, cyclopentyl group, and amino alcohol moiety in a single molecule allows for diverse interactions and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H18N4O |
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Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-amino-2-(5-cyclopentyl-2-methyl-1,2,4-triazol-3-yl)ethanol |
InChI |
InChI=1S/C10H18N4O/c1-14-10(8(11)6-15)12-9(13-14)7-4-2-3-5-7/h7-8,15H,2-6,11H2,1H3 |
InChI Key |
SBJAJYNTWCCALB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2CCCC2)C(CO)N |
Origin of Product |
United States |
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